5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one 5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17577470
InChI: InChI=1S/C6H8N2O2/c1-3-5(9)6(10)8-4(2)7-3/h9H,1-2H3,(H,7,8,10)
SMILES:
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one

CAS No.:

Cat. No.: VC17577470

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one -

Specification

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name 5-hydroxy-2,4-dimethyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C6H8N2O2/c1-3-5(9)6(10)8-4(2)7-3/h9H,1-2H3,(H,7,8,10)
Standard InChI Key KECMURPYXDZMPQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)NC(=N1)C)O

Introduction

Structural Elucidation and Tautomeric Behavior

Molecular Architecture

The core structure of 5-hydroxy-2,6-dimethylpyrimidin-4(1H)-one consists of a six-membered pyrimidine ring with the following substituents (Figure 1):

  • Methyl groups at positions 2 and 6

  • A hydroxyl group at position 5

  • A ketone group at position 4

The IUPAC name reflects its predominant tautomeric form, where the lactam structure (4(1H)-one) is stabilized through resonance. The SMILES notation CC1=NC(=NC(=O)C1O)C and InChIKey GIXWEPMKZBBWQA-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Table 1: Key Structural Descriptors

PropertyValue
Molecular formulaC6H8N2O2\text{C}_6\text{H}_8\text{N}_2\text{O}_2
Molecular weight140.14 g/mol
SMILESCC1=NC(=NC(=O)C1O)C
InChIKeyGIXWEPMKZBBWQA-UHFFFAOYSA-N

Tautomerism and Resonance

The compound exists in equilibrium between enol (4-hydroxy) and keto (4-oxo) tautomers (Figure 2). Nuclear magnetic resonance (NMR) studies of analogous pyrimidinones suggest that the keto form predominates in solution due to conjugation between the carbonyl and adjacent nitrogen atoms . This tautomerism influences reactivity, particularly in substitution and condensation reactions.

Synthesis and Manufacturing Approaches

Industrial Production Challenges

Scalable synthesis requires optimizing:

  • Catalysts: Transition metals (e.g., palladium) for selective C–H functionalization.

  • Solvent systems: Polar aprotic solvents (e.g., DMF) to enhance reaction rates.

  • Purification: Chromatography or recrystallization to achieve >95% purity.

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data for adducts (Table 2) reveal insights into the compound’s gas-phase conformation . The [M+H]+[M+H]^+ ion exhibits a CCS of 126.4 Ų, consistent with a compact, planar structure stabilized by intramolecular hydrogen bonding.

Table 2: CCS Values for Major Adducts

Adductm/zCCS (Ų)
[M+H]+[M+H]^+141.06586126.4
[M+Na]+[M+Na]^+163.04780139.6
[MH][M-H]^-139.05130126.0

Solubility and Stability

  • Solubility: High in polar solvents (water, ethanol) due to hydrogen-bonding groups.

  • Thermal stability: Decomposes above 250°C without melting, as observed in thermogravimetric analysis (TGA) of similar compounds .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The hydroxyl group at position 5 undergoes substitution with electrophiles. For example, treatment with thionyl chloride (SOCl2\text{SOCl}_2) yields the corresponding chloropyrimidinone, a key intermediate for further functionalization.

Condensation Reactions

Reaction with hydrazines generates pyrazolo-pyrimidine hybrids, as demonstrated in the synthesis of antimicrobial agents .

Representative Reaction:

C6H8N2O2+NH2NH2Pyrazolo-pyrimidine+H2O\text{C}_6\text{H}_8\text{N}_2\text{O}_2 + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazolo-pyrimidine} + \text{H}_2\text{O}

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+[M+H]^+ at m/z 141.06586 (calculated: 141.0659) . Fragmentation patterns show dominant losses of CO\text{CO} (28 Da) and CH3\text{CH}_3 (15 Da).

Nuclear Magnetic Resonance (NMR)

Predicted 1H^1\text{H} NMR shifts (DMSO-d6):

  • δ 2.35 (s, 6H, 2×CH3)

  • δ 6.12 (s, 1H, C5-OH)

  • δ 8.45 (s, 1H, N–H)

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